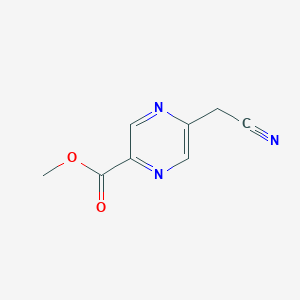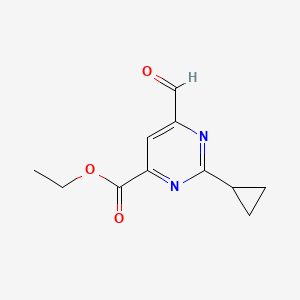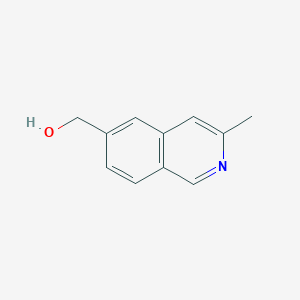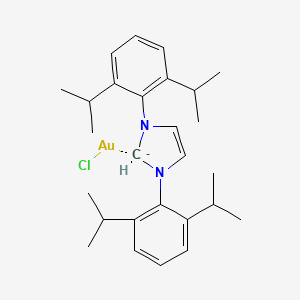
1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride: is a gold complex featuring an N-heterocyclic carbene ligand. This compound is notable for its stability and catalytic properties, making it valuable in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride typically involves the reaction of 1,3-Bis(2,6-DI-isopropylphenyl)imidazolium chloride with a gold(I) precursor such as gold(I) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride undergoes various types of reactions, including:
Catalytic Reactions: It acts as a catalyst in cycloisomerization reactions and carbonylative cross-coupling reactions.
Substitution Reactions: The compound can participate in ligand exchange reactions, where the chloride ligand is replaced by other ligands.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted imidazolium salts and gold complexes, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Chemistry: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and cycloisomerization reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity .
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations, including bond formation and cleavage. The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the gold complex .
Comparaison Avec Des Composés Similaires
- 1,3-Bis(2,6-DI-isopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene bis(trifluoromethanesulfonyl)imide gold(I)
- Dichloro1,3-bis(2,6-DI-3-pentylphenyl)imidazol-2-ylidenepalladium(II)
Uniqueness: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride is unique due to its high stability and catalytic efficiency. Compared to similar compounds, it offers superior performance in catalytic applications, making it a preferred choice in both research and industrial settings .
Propriétés
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorogold |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;;1H/q-1;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZECZDRPEFNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Au] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37AuClN2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
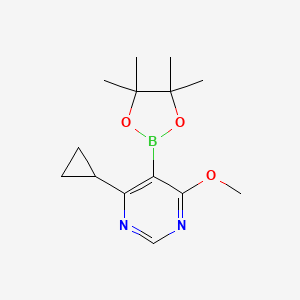
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)

![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
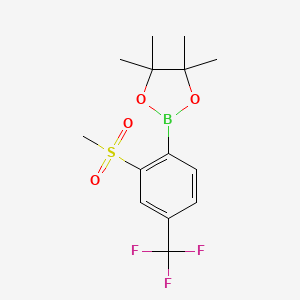
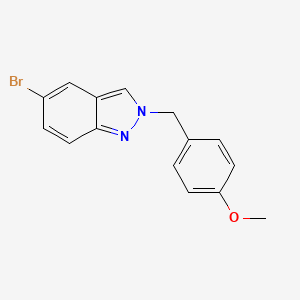
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
